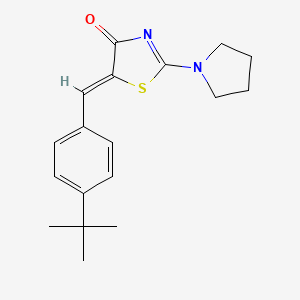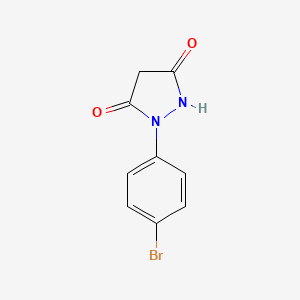![molecular formula C21H26N2O3 B5539248 4-[4-(diethylamino)phenyl]-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5539248.png)
4-[4-(diethylamino)phenyl]-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinolinones involves various methodologies that have been a focus for synthetic organic chemists due to the compound's importance. Various substituted quinolinones, including the one , can be synthesized through different derivatives, highlighting their versatile therapeutic activities such as antiulcer, antihypertensive, analgesic, anti-inflammatory, antiviral, antifungal, anticancer, and antihistaminic properties (Asif, 2016).
Molecular Structure Analysis
The molecular structure of quinolinones includes a bicyclic nature with the fusion of benzene and pyridine rings. This structural feature is critical for the compound's pharmacological activities. The structural diversity of quinolinones and their derivatives, such as chromenoquinolinones, isoquinolinones, and 4-quinolinones, plays a vital role in their wide range of therapeutic activities (Demeunynck & Baussanne, 2013).
Chemical Reactions and Properties
Quinolinones undergo various chemical reactions, including cyclizations of alkenyl(alkynyl)-functionalized quinazolinones and their heteroanalogues. These reactions are powerful strategies for constructing polyheterocyclic structures, significantly enhancing their synthetic and pharmacological potential (Vaskevych, Dekhtyar, & Vovk, 2023).
Physical Properties Analysis
The physical properties of quinolinones, including solubility, melting points, and crystalline structure, are influenced by their molecular structure and substituents. These properties are essential for determining the compound's suitability in various pharmaceutical formulations and its bioavailability.
Chemical Properties Analysis
Quinolinones' chemical properties, such as reactivity with different reagents and stability under various conditions, are crucial for their biological activities and therapeutic applications. The compound's ability to form stable chelating complexes due to its high electron density is significant for its anticorrosive material applications (Verma, Quraishi, & Ebenso, 2020).
Aplicaciones Científicas De Investigación
Synthesis Techniques
Researchers have developed synthetic methodologies for compounds analogous to 4-[4-(diethylamino)phenyl]-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, focusing on the creation of complex quinolinone structures. For instance, the general method for synthesizing 3-(3',3'-dimethylallyl)-4hydroxy-2-quinolinones demonstrates the versatility of diethyl malonate derivatives in constructing quinolinone frameworks, which are significant in the context of alkaloid synthesis (Sekar & Prasad, 1999).
Biological Evaluation
The biological activities of quinolinone derivatives have been extensively studied, with a particular emphasis on their anticancer properties. A notable example includes the evaluation of coumarin and quinolinone-3-aminoamide derivatives, which were synthesized and tested for their efficacy in inhibiting cancer cell growth. The structural elucidation of these compounds was achieved through X-ray diffraction analysis, highlighting their potential as anticancer agents (Matiadis et al., 2013).
Material Science Applications
In material science, the photophysical properties of amino-acyl-quinoxalinone yellow dyes, which are structurally related to the compound , have been investigated. These studies offer insights into the singlet and triplet state properties of such dyes, as well as their efficiency in generating singlet oxygen, which is crucial for applications in photochemistry and photophysics (Mousa et al., 2021).
Propiedades
IUPAC Name |
4-[4-(diethylamino)phenyl]-5,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-5-23(6-2)15-9-7-14(8-10-15)17-13-20(24)22-18-11-16(25-3)12-19(26-4)21(17)18/h7-12,17H,5-6,13H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYKNFDLFRANFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2CC(=O)NC3=C2C(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(diethylamino)phenyl]-5,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[(2,6-dimethylphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5539172.png)
![N-(2,4-dimethylphenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5539173.png)
![3-{[4-(4-ethoxybenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5539178.png)

![3-[(3-methyl-5-isoxazolyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5539190.png)
![N-(2,4-dimethylphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5539203.png)
![2,3-dimethyl-8-methylene-7,8-dihydro-4H-[1,3]thiazolo[3,2-a]thieno[3,2-e]pyrimidin-4-one](/img/structure/B5539211.png)
![{[5-(4-bromo-2-methylphenyl)-2-furyl]methyl}methylamine hydrochloride](/img/structure/B5539219.png)

![1-(4-fluoro-2-methylphenyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-piperidinamine dihydrochloride](/img/structure/B5539253.png)
![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methylphenyl)ethanone](/img/structure/B5539259.png)

